

# biosynthesis of Cyclic tri-AMP from ATP

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An In-depth Technical Guide to the Biosynthesis of Cyclic tri-AMP from ATP

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Cyclic tri-AMP (c-tri-AMP, or cA3) is a prokaryotic second messenger pivotal to antiviral defense mechanisms. Unlike the well-known eukaryotic second messenger cAMP, cA3 is part of a sophisticated signaling cascade that triggers a potent immune response upon pathogen invasion. This guide provides a detailed overview of the enzymatic synthesis of cA3 from adenosine triphosphate (ATP), the signaling pathways it governs, and the experimental methodologies used for its study. The synthesis is primarily catalyzed by the Cas10 subunit of Type III CRISPR-Cas effector complexes and by related cGAS/DncV-like nucleotidyltransferases (CD-NTases) found in Cyclic Oligonucleotide-based Antiphage Signaling Systems (CBASS). Upon activation by foreign nucleic acids, these enzymes convert three molecules of ATP into a single cA3 molecule, initiating a signaling cascade that typically results in the degradation of cellular nucleic acids to abort the infection and protect the bacterial population.

## The Core Biosynthetic Machinery

The synthesis of cyclic oligoadenylates (cOAs), including cA3, is a hallmark of specific prokaryotic immune systems. This process is not catalyzed by a single, universally conserved enzyme but rather by a family of related synthases that are activated by the presence of foreign genetic material.



## **Key Enzymes: Cas10 and CD-NTases**

The primary enzymes responsible for cA3 synthesis are:

- Cas10 Subunit (Type III CRISPR-Cas Systems): Cas10 is the large, signature protein subunit of the Type III CRISPR-Cas effector complex (referred to as Csm or Cmr complex).
   [1] It is a multidomain protein containing two key catalytic regions: an N-terminal HD domain with DNase activity and two C-terminal Palm domains that harbor the cyclase activity.[2][3] The Palm domains, structurally similar to polymerases and nucleotidyl cyclases, are responsible for converting ATP into cOAs.[2][4]
- cGAS/DncV-like Nucleotidyltransferases (CD-NTases): Found in various bacterial defense systems like CBASS, CD-NTases are a broad family of enzymes that synthesize a remarkable diversity of cyclic di- and trinucleotides.[5][6][7] These enzymes share a structural fold with mammalian cGAS but have evolved to produce different signaling molecules, including cA3, from ATP.[6]

## **Mechanism of Synthesis**

The synthesis of cA3 is a tightly regulated process initiated by the detection of a threat.

- Activation: The synthase (Cas10 or CD-NTase) is maintained in an inactive state. For Type III CRISPR systems, activation occurs when the CRISPR RNA (crRNA)-guided effector complex binds to a complementary target RNA from an invading pathogen.[1][4] This binding induces a significant conformational change in the Cas10 subunit, exposing the active sites within its Palm domains.[1][8]
- Catalysis: The activated Palm domains bind three molecules of ATP. The synthesis proceeds
  through a proposed step-wise mechanism involving the formation of a linear triadenylate
  intermediate (pppA[3'-5']pA[3'-5']pA).[4]
- Cyclization: The final step involves an intramolecular reaction where the 5'-triphosphate of the first adenosine attacks the 3'-hydroxyl group of the third adenosine, forming the final 3',5'-phosphodiester bond and releasing three molecules of pyrophosphate (PPi).

The overall reaction can be summarized as: 3 ATP → Cyclic tri-AMP (cA3) + 3 PPi



The size of the cyclic oligoadenylate product (from cA3 to cA6) can vary depending on the specific bacterial species and its Cas10 enzyme.[1][9] For instance, cA3 is a predominant product in some systems and a key activator of downstream effectors.[1][10][11]

## Signaling Pathways Involving Cyclic tri-AMP

cA3 acts as a critical second messenger that amplifies the initial threat detection signal into a robust cellular response. This response is typically a form of altruistic cell suicide or dormancy, known as abortive infection, which prevents the propagation of viruses within the bacterial population.

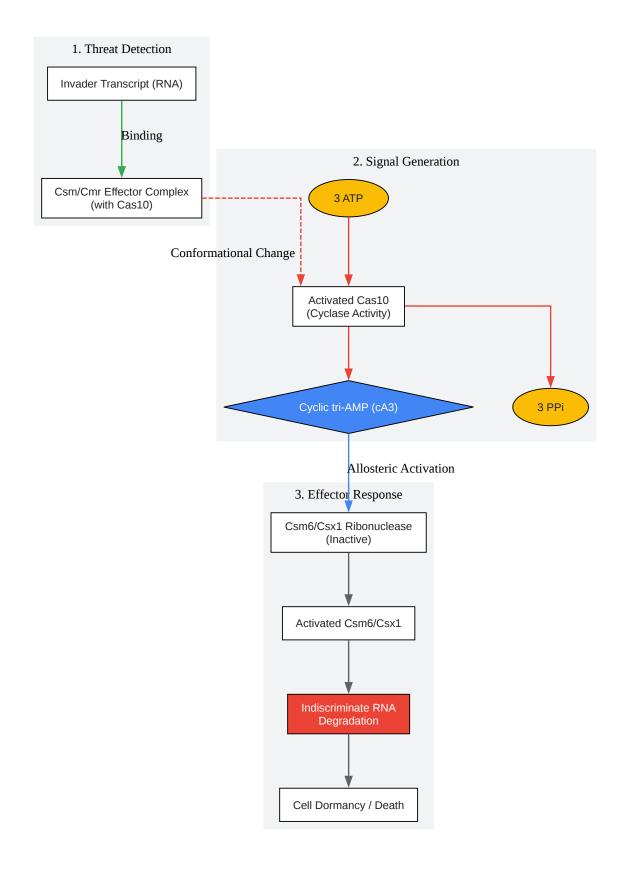
## Type III CRISPR-Cas Pathway

In Type III CRISPR systems, cA3 activates ancillary effector proteins that are not part of the main Csm/Cmr complex. The most common effectors are ribonucleases belonging to the Csm6 or Csx1 families.[2][12]

#### Pathway Logic:

- Invader RNA Recognition: The Csm/Cmr effector complex uses its crRNA to identify and bind to a complementary viral transcript.
- Cas10 Activation & cA3 Synthesis: Target RNA binding activates the Cas10 Palm domains, which begin synthesizing cA3 from ATP.[4]
- Effector Activation: cA3 diffuses through the cell and binds to the CARF (CRISPR-associated Rossmann fold) domain of a Csm6/Csx1 ribonuclease.[1][4]
- Indiscriminate RNA Degradation: Allosteric activation by cA3 unleashes the HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domain of Csm6/Csx1, which begins to non-specifically degrade cellular and viral RNA transcripts.[3]
- Abortive Infection: This widespread RNA degradation shuts down cellular metabolism, leading to cell dormancy or death, thereby halting the viral replication cycle.





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Fig. 1: Signaling cascade of the Type III CRISPR-Cas system.



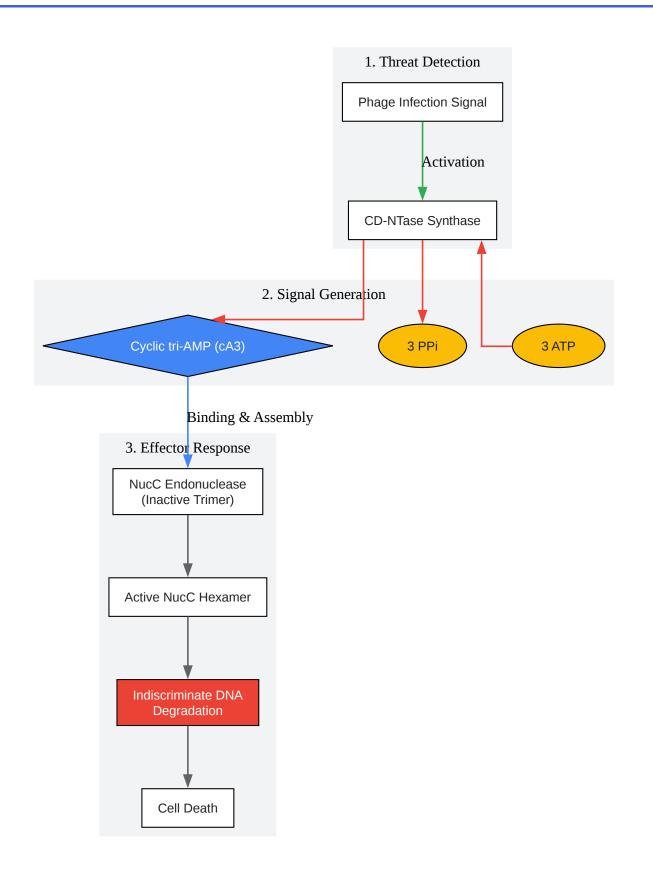
## **CBASS / NucC Pathway**

In some CBASS configurations, a CD-NTase synthesizes cA3 in response to a phage infection. This cA3 molecule then activates a different class of effector: a DNA endonuclease named NucC.[13][14]

#### Pathway Logic:

- Phage Infection Signal: A sensor protein within the CBASS operon detects a signal associated with phage infection (the exact nature of the signal can vary).
- CD-NTase Activation & cA3 Synthesis: The sensor activates the associated CD-NTase enzyme, which synthesizes cA3 from ATP.[13]
- NucC Activation: cA3 binds to an allosteric pocket on the NucC endonuclease. NucC exists
  as a homotrimer, and cA3 binding promotes the assembly of two trimers into an active
  homohexameric state.[13][14]
- Indiscriminate DNA Degradation: The activated NucC hexamer non-specifically cleaves double-stranded DNA, leading to the degradation of the host chromosome and any phage DNA.[13]
- Abortive Infection: The destruction of the cell's genome results in cell death, preventing the production of new phage particles.





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Fig. 2: Signaling cascade of a cA3-dependent CBASS pathway.



## **Quantitative Data**

While detailed enzyme kinetics for cA3 synthases are not yet widely published, data on product specificity and effector binding affinity are available.

Table 1: Cyclic Oligoadenylate Products of Type III CRISPR Systems

Organism	CRISPR-Cas System	Primary cOA Product(s)	Reference
Streptococcus thermophilus	Type III-A (Csm)	cA3, cA4	[11]
Enterococcus italicus	Type III-A (Csm)	cA6	[4]
Sulfolobus solfataricus	Type III-D (Csm)	cA4	[12]

| Vibrio metoecus | Type III-B (Cmr) | cA3 |[8] |

Table 2: Effector Binding Affinity

Effector Protein	Ligand	Binding Affinity (Kd)	Organism	Reference
NucC Endonuclease	3',3',3' cAAA (cA3)	0.7 μΜ	E. coli	[13][14]

| NucC Endonuclease | 3',3' c-di-AMP | 2.6 µM | E. coli |[13][14] |

Note: Direct Michaelis-Menten kinetic parameters (Km for ATP, kcat) for cA3 synthesis by Cas10 or CD-NTases are not extensively documented in the reviewed literature. Such studies are crucial for a deeper quantitative understanding of these systems.

## **Experimental Protocols**

Investigating cA3 biosynthesis requires robust biochemical and analytical methods. The following sections provide detailed protocols for the in vitro characterization of cA3 synthases and the detection of cA3 in biological samples.



## Protocol: In Vitro cA3 Synthesis and Detection

This protocol describes the enzymatic synthesis of cA3 using a purified recombinant Cas10 or CD-NTase enzyme, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:



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Fig. 3: Workflow for in vitro cA3 synthesis and analysis.

#### Materials:

- Purified recombinant cA3 synthase (e.g., Cas10-Csm complex or a CD-NTase) at ~1-5 μM.
- Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2.
- Substrate: 100 mM ATP solution, pH 7.5.
- Activator (if required for the specific enzyme): e.g., target RNA for Cas10-Csm complex.
- Quenching Solution: 0.5 M EDTA, pH 8.0.
- HPLC system with an anion-exchange column (e.g., Mono Q).
- Mobile Phase A: 20 mM Tris-HCl pH 8.0.



- Mobile Phase B: 20 mM Tris-HCl pH 8.0, 1 M NaCl.
- Synthetic cA3 standard (for retention time and standard curve).

#### Procedure:

- Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare a 50 μL reaction mixture by adding components in the following order:
  - 39 μL nuclease-free water
  - 5 μL 10x Reaction Buffer
  - 5 μL 10 mM ATP (final concentration 1 mM)
  - (If required) Activator molecule at an optimized concentration.
- Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.
- Initiation: Initiate the reaction by adding 1  $\mu$ L of the purified cA3 synthase (e.g., 5  $\mu$ M stock for a final concentration of 100 nM). Mix gently by flicking the tube.
- Incubation: Incubate the reaction at 37°C. For time-course experiments, take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quenching: Stop the reaction by adding 5 μL of 0.5 M EDTA to chelate the Mg2+ ions, or by heating the sample at 95°C for 5 minutes. Place the quenched reaction on ice.
- Sample Preparation: Centrifuge the quenched reaction at >14,000 x g for 10 minutes at 4°C to pellet the enzyme. Transfer the supernatant to a fresh tube and filter through a 0.22 μm spin filter.
- HPLC Analysis:
  - $\circ~$  Inject 20-40  $\mu L$  of the filtered sample onto the anion-exchange column equilibrated with Mobile Phase A.



- Elute the nucleotides using a linear gradient of NaCl (e.g., 0-100% Mobile Phase B over 30 minutes).
- Monitor absorbance at 260 nm.
- Data Analysis: Compare the retention time of the product peak with the cA3 standard.
   Quantify the amount of cA3 produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of the cA3 standard.

# Protocol: Extraction and Detection of cA3 from Bacterial Cells by LC-MS/MS

This protocol provides a method for extracting cyclic oligonucleotides from bacterial cultures and quantifying cA3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[15][16]

#### Materials:

- Bacterial cell culture (e.g., expressing a cA3-producing defense system).
- Nucleotide Extraction Buffer: 40:40:20 acetonitrile:methanol:water with 0.1 N formic acid.[17]
- LC-MS/MS system (e.g., triple quadrupole) with a reverse-phase C18 column suitable for polar analytes.[15][16]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Synthetic cA3 standard for method optimization and quantification.

#### Procedure:

- Cell Culture: Grow bacterial cells under conditions expected to induce cA3 synthesis (e.g., during phage infection).
- Harvesting: Rapidly harvest ~1 mL of cell culture (corresponding to a known OD600) by centrifugation at 4°C. Quickly discard the supernatant.



#### Extraction:

- Resuspend the cell pellet in 200 μL of ice-cold Nucleotide Extraction Buffer.
- Incubate on ice for at least 30 minutes to ensure cell lysis and nucleotide extraction.
- $\circ$  Pellet the cell debris by centrifugation at maximum speed (>16,000 x g) for 15 minutes at 4°C.

#### Sample Preparation:

- Carefully transfer the supernatant containing the nucleotides to a new tube.
- Dry the extract completely using a vacuum concentrator.
- Reconstitute the dried extract in a small, known volume (e.g., 50 μL) of Mobile Phase A for analysis.

#### LC-MS/MS Analysis:

- Method Development: Optimize MS parameters using the synthetic cA3 standard.
   Determine the precursor ion mass (for cA3, [M-H]- = 986.15 m/z) and identify unique, stable fragment ions for Multiple Reaction Monitoring (MRM).
- Chromatography: Inject 5-10 μL of the reconstituted sample onto the C18 column.
   Separate the nucleotides using a gradient (e.g., 0-50% Mobile Phase B over 10 minutes).
- Detection: Monitor the specific precursor-to-product ion transitions for cA3 using the optimized MRM method.
- Data Analysis: Identify cA3 in the sample by matching its retention time and MRM transition
  to the pure standard. Quantify the amount of cA3 by comparing the integrated peak area to a
  standard curve prepared in a similar matrix. Normalize the result to the initial cell number or
  total protein content.

## **Conclusion and Future Directions**



The biosynthesis of **cyclic tri-AMP** represents a sophisticated and highly regulated mechanism of prokaryotic innate immunity. Catalyzed by Cas10 and CD-NTase enzymes, the conversion of ATP to cA3 serves as a powerful secondary signal that activates potent nucleases to combat viral infections. For researchers, understanding this pathway opens new avenues in the study of host-pathogen interactions and the evolution of immune signaling. For drug development professionals, the enzymes in this pathway—both the synthases and the downstream effectors—represent novel targets for the development of next-generation antimicrobial agents that could potentially function by either inhibiting or over-activating these abortive infection pathways. Further research is needed to elucidate the precise kinetic parameters of cA3 synthases and to discover the full range of cellular effectors regulated by this and other cyclic oligonucleotides.

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